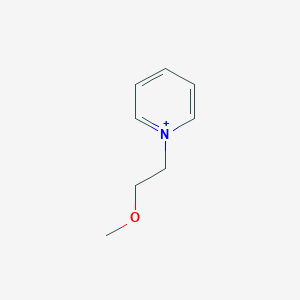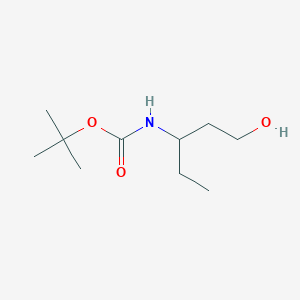
tert-Butyl (1-hydroxypentan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (1-hydroxypentan-3-yl)carbamate, also known as tert-butyl carbamate or Boc-protected amino alcohol, is a widely used chemical compound in organic synthesis. It is a white crystalline solid that is soluble in most organic solvents. Tert-butyl carbamate is used as a protecting group for amino alcohols, which are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and natural products.
Aplicaciones Científicas De Investigación
Tert-butyl carbamate is widely used as a protecting group for amino alcohols in organic synthesis. It is a versatile and stable protecting group that can be easily removed under mild conditions. Amino alcohols are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Tert-butyl carbamate is also used as a reagent for the synthesis of carbamate derivatives, which are important building blocks in organic synthesis. In addition, tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate is used as a chiral auxiliary for asymmetric synthesis.
Mecanismo De Acción
Tert-butyl carbamate acts as a protecting group for amino alcohols by forming a stable carbamate linkage. The carbamate group is stable under most reaction conditions, but can be easily removed under mild conditions by treatment with an acid, such as hydrochloric acid or trifluoroacetic acid. The mechanism of carbamate removal involves protonation of the carbamate nitrogen, followed by cleavage of the carbamate linkage.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl carbamate is not used as a drug, and therefore, its biochemical and physiological effects are not well studied. However, it is known that tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate is non-toxic and does not cause any adverse effects in laboratory animals when administered at low doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl carbamate is a versatile and stable protecting group for amino alcohols. It can be easily removed under mild conditions, which makes it a valuable tool for organic synthesis. However, it has some limitations, such as the need for a base to initiate the reaction, and the formation of hydrogen chloride gas as a byproduct. In addition, the carbamate group is sensitive to acidic conditions, which can cause unwanted side reactions.
Direcciones Futuras
Tert-butyl carbamate has many potential applications in organic synthesis, particularly in the synthesis of pharmaceuticals and natural products. Future research could focus on developing new methods for the synthesis of tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate, as well as exploring its use as a chiral auxiliary for asymmetric synthesis. In addition, the development of new protecting groups for amino alcohols could lead to the discovery of more efficient and selective methods for organic synthesis.
Métodos De Síntesis
Tert-butyl carbamate can be synthesized by reacting tert-Butyl (1-hydroxypentan-3-yl)carbamate chloroformate with an amine in the presence of a base. The reaction proceeds via a substitution reaction, where the amine replaces the chloride ion in the tert-Butyl (1-hydroxypentan-3-yl)carbamate chloroformate. The resulting product is tert-Butyl (1-hydroxypentan-3-yl)carbamate carbamate and hydrogen chloride gas. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.
Propiedades
Número CAS |
135065-68-8 |
|---|---|
Nombre del producto |
tert-Butyl (1-hydroxypentan-3-yl)carbamate |
Fórmula molecular |
C10H21NO3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
tert-butyl N-(1-hydroxypentan-3-yl)carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Clave InChI |
BUQMELIOJVZHGM-UHFFFAOYSA-N |
SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(CCO)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-ethyl-3-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



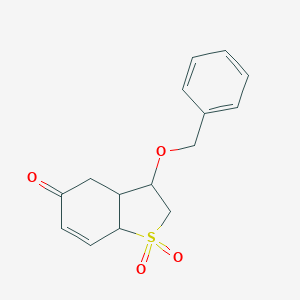
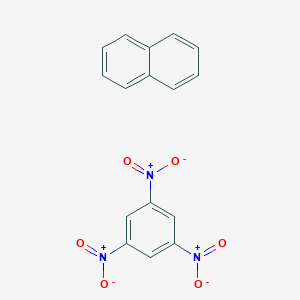
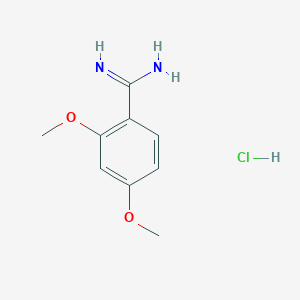
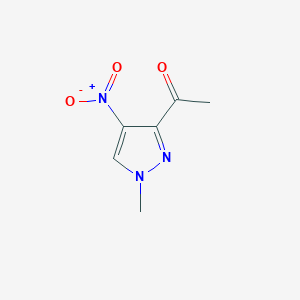
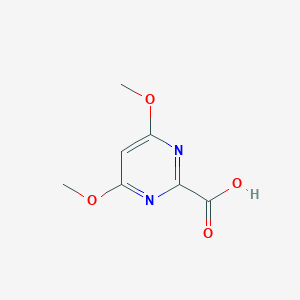
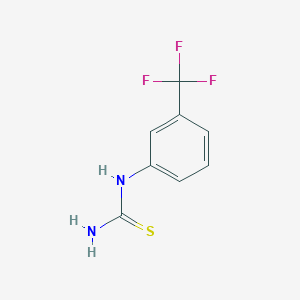
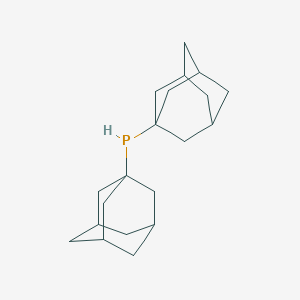
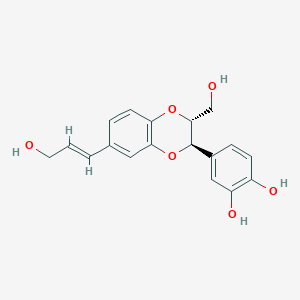
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
